L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid
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Overview
Description
L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the required yield, purity, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired modification, such as NHS esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized tryptophan derivatives, while reduction can yield free thiol groups from disulfide bonds.
Scientific Research Applications
L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Lysyl-L-valyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications where precise peptide interactions are required.
Properties
CAS No. |
824959-07-1 |
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Molecular Formula |
C45H58N8O9 |
Molecular Weight |
855.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C45H58N8O9/c1-27(2)39(53-40(56)32(47)18-11-12-22-46)44(60)52-37(25-30-26-48-33-19-10-9-17-31(30)33)43(59)51-36(24-29-15-7-4-8-16-29)42(58)50-35(23-28-13-5-3-6-14-28)41(57)49-34(45(61)62)20-21-38(54)55/h3-10,13-17,19,26-27,32,34-37,39,48H,11-12,18,20-25,46-47H2,1-2H3,(H,49,57)(H,50,58)(H,51,59)(H,52,60)(H,53,56)(H,54,55)(H,61,62)/t32-,34-,35-,36-,37-,39-/m0/s1 |
InChI Key |
DFGVFQCSYFOGHX-ULKWFOHQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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